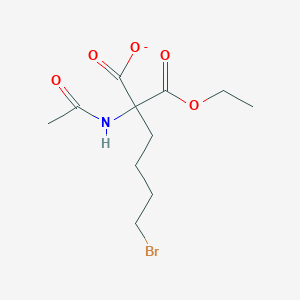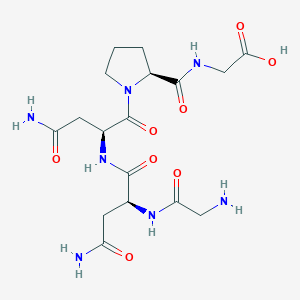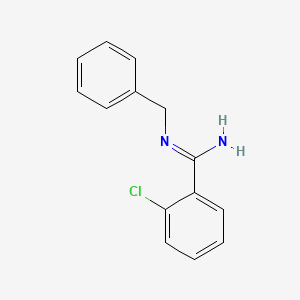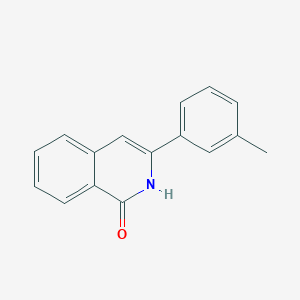
Ethyl 2-methyl-D-cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-D-cysteinate is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an ethyl ester group attached to the sulfur atom of the cysteine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-D-cysteinate typically involves the esterification of 2-methyl-D-cysteine. One common method is the reaction of 2-methyl-D-cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-D-cysteinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-D-cysteine alcohol.
Substitution: Various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in modulating biological processes, such as enzyme activity and cellular signaling.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-D-cysteinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress responses. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression and protein activity .
Comparación Con Compuestos Similares
Ethyl 2-methyl-D-cysteinate can be compared with other cysteine derivatives, such as:
S-allyl-L-cysteine: Known for its antioxidant and neuroprotective properties.
S-ethyl-L-cysteine: Similar to this compound but with an ethyl group attached to the sulfur atom.
S-propyl-L-cysteine: Another cysteine derivative with a propyl group attached to the sulfur atom.
These compounds share similar chemical structures but differ in their specific functional groups, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
710941-52-9 |
|---|---|
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m1/s1 |
Clave InChI |
RIJQKIFTFSSRSH-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)[C@@](C)(CS)N |
SMILES canónico |
CCOC(=O)C(C)(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)

![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)


